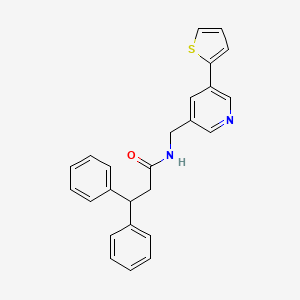

3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

説明

特性

IUPAC Name |

3,3-diphenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2OS/c28-25(27-17-19-14-22(18-26-16-19)24-12-7-13-29-24)15-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,16,18,23H,15,17H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSKNRSAFYVZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Thiophene Ring Introduction: The thiophene ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

Coupling Reactions: The thiophene and pyridine rings are then coupled using a cross-coupling reaction such as the Suzuki or Stille coupling, which involves palladium-catalyzed reactions between organoboron or organotin compounds and halides.

Amide Formation: The final step involves the formation of the amide bond through a reaction between the amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the phenyl rings.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide exhibit significant anticancer properties. A study on similar pyridine derivatives demonstrated their effectiveness against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The compounds showed inhibition rates ranging from 40% to over 64% at concentrations of 5 µg/ml, suggesting moderate to potent anticancer activity compared to standard drugs like doxorubicin .

Antimicrobial Properties

Another important application is the antimicrobial activity of this compound. It has been evaluated for its efficacy against several fungal strains. For instance, a related study found that compounds with similar amide structures exhibited antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 80% at concentrations of 50 µg/ml . This highlights the potential for developing new antifungal agents based on the structure of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide.

Agricultural Applications

Insecticidal Activity

The compound's structural characteristics also suggest potential applications in agriculture as insecticides. Similar compounds have been synthesized and tested for their insecticidal properties against pests like Spodoptera frugiperda and Mythimna separata. Results indicated mortality rates between 13% and 90% at concentrations of 500 µg/ml, making them viable candidates for pest control formulations .

Material Science Applications

Polymeric Composites

In material science, the incorporation of thiophene and pyridine derivatives into polymer matrices has been explored for enhancing electrical conductivity and thermal stability. The unique electronic properties of thiophene-containing compounds allow for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that polymers modified with such compounds exhibit improved charge transport properties and stability under operational conditions .

Case Studies

| Application Area | Compound Structure | Key Findings |

|---|---|---|

| Anticancer Activity | Similar amide derivatives | Inhibition rates of up to 64% against cancer cells |

| Antimicrobial | Related compounds with amide moiety | Effective against Botrytis cinerea with >80% inhibition |

| Insecticidal | Analogous structures | Mortality rates of up to 90% against target pests |

| Material Science | Polymers containing thiophene and pyridine derivatives | Enhanced conductivity and thermal stability |

作用機序

The mechanism of action of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring could participate in π-π stacking interactions, while the amide group might form hydrogen bonds with biological macromolecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of diphenyl, pyridine, and thiophene moieties. Below is a comparative analysis with structurally related propanamide derivatives:

Substituent Effects on Aromatic Interactions

- Diphenyl vs. Monoaryl Groups: The dual phenyl groups at the 3-position may enhance lipophilicity (logP) compared to analogs like N-((2-(cyclopentyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 43, ), which features a single fluorophenyl group. Increased lipophilicity could influence membrane permeability but may reduce aqueous solubility .

- Thiophene vs. For example, thiophene’s lower electronegativity relative to pyridine may reduce susceptibility to oxidative metabolism .

Data Table: Key Structural and Functional Comparisons

*Predicted using ChemDraw software.

Research Findings and Implications

- Synthetic Strategies: The target compound’s synthesis likely parallels methods in and , involving amide coupling between 3,3-diphenylpropanoyl chloride and (5-(thiophen-2-yl)pyridin-3-yl)methanamine. Yields may vary based on steric hindrance from the diphenyl groups .

- Biological Potential: While TRPV1-targeting analogs prioritize sulfonamide and fluorine substituents (), the target’s thiophene-pyridine motif may suit kinase or GPCR targets where aromaticity and sulfur interactions are advantageous.

- Physicochemical Limitations : High logP values (predicted ~4.2) could necessitate formulation optimization to enhance bioavailability, as seen with lipophilic fentanyl derivatives () .

生物活性

3,3-Diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, a compound with the CAS number 1798520-92-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Diphenyl moiety : Contributes to hydrophobic interactions.

- Pyridine ring : Known for its biological activity and ability to form coordination complexes.

- Thiophene group : Enhances electronic properties and biological interactions.

The biological activity of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other pyridine derivatives.

- Receptor Modulation : Interaction with various receptors could modulate cellular signaling pathways.

- Antioxidant Activity : Potential to scavenge free radicals, contributing to its therapeutic effects.

Antiviral Activity

Recent studies indicate that compounds with similar structures exhibit significant antiviral properties. For instance:

- N-Heterocycles : Compounds containing heterocycles have shown effectiveness against viral enzymes such as NS5B RNA polymerase, suggesting a possible antiviral application for our compound .

Anticancer Activity

Research has demonstrated that related compounds have cytotoxic effects on various cancer cell lines:

- In vitro Studies : Compounds structurally similar to 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 35b | HT-1080 | 3.2 |

| 35c | A549 | 6.8 |

| 39 | MDA-MB-231 | 1.9 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy:

- Mycobacterial Inhibition : Similar derivatives have shown in vitro activity against Mycobacterium tuberculosis, indicating a possible application in treating tuberculosis .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antiviral Efficacy :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. Key steps include:

- Condensation reactions : Use electrophilic substitution (e.g., chloroacetyl chloride with intermediates like 3-oxo-propionitriles under basic conditions) to form thiazolidinone or pyridine-thiophene hybrids .

- Functional group coupling : Employ reductive amination or nucleophilic substitution to attach the pyridinylmethyl group to the propanamide backbone .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

- Waste disposal : Neutralize residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use tools like AutoDock Vina or Schrödinger Suite to dock the compound (InChI:

[Provided in <span data-key="39" class="reference-num" data-pages="undefined">12</span><span data-key="40" class="reference-num" data-pages="undefined">15</span>]) into target protein active sites (e.g., kinases or GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability . - QSAR analysis : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .

Q. What role does the thiophen-2-yl moiety play in modulating pharmacokinetic properties?

- Methodological Answer :

- Metabolic stability : The sulfur atom in thiophene enhances resistance to oxidative metabolism, improving half-life. Assess via liver microsome assays .

- Lipophilicity : Thiophene increases logP, enhancing blood-brain barrier permeability. Measure using shake-flask or HPLC-based methods .

- Bioavailability : Compare AUC values (in vivo rat models) of the compound with/without the thiophene group to quantify its impact .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : Use H/C NMR (DMSO-d6) to confirm substituent positions (e.g., pyridine-thiophene coupling) .

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular weight and detect impurities (<0.5%) .

- X-ray crystallography : Resolve crystal structures (e.g., CCDC deposition) to confirm stereochemistry and intermolecular interactions .

Q. How can researchers address low aqueous solubility during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation to improve dispersibility .

- pH adjustment : Solubilize the compound in buffered solutions (pH 6.5–7.4) to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。